4-Heptenoic acid
CAS No.: 41653-95-6
Cat. No.: VC3788622
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41653-95-6 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (Z)-hept-4-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3- |
| Standard InChI Key | KFXPOIKSDYRVKS-ARJAWSKDSA-N |
| Isomeric SMILES | CC/C=C\CCC(=O)O |
| SMILES | CCC=CCCC(=O)O |
| Canonical SMILES | CCC=CCCC(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics and Isomerism
The molecular structure of 4-heptenoic acid features a linear carbon chain with a carboxylic acid group at one end and a double bond between the fourth and fifth carbon atoms. The specific structural identifiers provide precise information about the molecular arrangement:
| Structural Identifier | Value | Source |
|---|---|---|
| SMILES Notation | CC\C=C/CCC(O)=O | |
| InChI Identifier | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3- | |
| InChI Key | KFXPOIKSDYRVKS-ARJAWSKDSA-N |
The notation in the SMILES and InChI identifiers confirms the presence of a Z-configuration (cis) at the double bond, as indicated by the "/b4-3-" segment in the InChI string . This stereochemical arrangement significantly influences the compound's three-dimensional structure and consequent physical properties, including its boiling point, solubility, and reactivity patterns.
Natural Occurrence and Sources
Plant Sources and Natural Distribution
4-Heptenoic acid has been identified in several plant-based sources, with notable presence in Humulus lupulus (hops), where it is isolated as the methyl ester from hop oil . This finding suggests its potential role in contributing to the characteristic aroma and flavor profiles of hop-derived products, including various beer styles. The presence of this compound in natural sources indicates its potential ecological significance, possibly serving functions related to plant defense or pollinator attraction.
Presence in Food and Beverages
The compound has been documented in alcoholic beverages, suggesting its potential contribution to the sensory properties of these products . Additionally, research indicates a connection to pineapple (Ananas Comosus [L.] Merr.), where the methyl ester of 4-heptenoic acid has been identified as one of the volatile constituents . This finding, documented by Takeoka and Butter in their 1989 research on pineapple flavor chemistry, demonstrates the compound's relevance to food science and flavor chemistry . The presence of 4-heptenoic acid and its esters in fruits and fermented beverages suggests its potential significance in food aroma profiles and sensory experiences.
Derivatives and Related Compounds
Methyl Ester Derivative
The methyl ester of 4-heptenoic acid, known as methyl 4-heptenoate, represents an important derivative with documented presence in natural sources. This ester has the following properties:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.1956 g/mol | |
| CAS Registry Number | 6843-93-2 | |
| Alternative Name | Methyl 4-heptenoate |
The methyl ester has been specifically identified in pineapple as part of its volatile constituent profile, suggesting its contribution to the fruit's characteristic aroma . Chromatographic analysis using a DB-Wax polar column has established a retention index (I) of 1323 for this compound, providing valuable data for analytical identification in complex matrices .
Ethyl Ester Derivative
The ethyl ester of 4-heptenoic acid, particularly in its (E) configuration, represents another significant derivative with distinct properties:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.2221 g/mol | |
| CAS Registry Number | 54340-70-4 | |
| Alternative Names | Ethyl (4E)-4-heptenoate; Ethyl (E)-4-heptenoate; ethyl (E)-hept-4-enoate |
This derivative specifically features the trans configuration at the double bond, in contrast to the cis configuration observed in the parent acid . The existence of this (E) isomer highlights the stereochemical diversity associated with 4-heptenoic acid and its derivatives, potentially contributing to different sensory properties and biological activities.
Analytical Characterization
Chromatographic Analysis
Chromatographic methods play a crucial role in the detection and quantification of 4-heptenoic acid and its derivatives in complex matrices. For the methyl ester, specific chromatographic parameters have been documented:
Research Gaps and Future Directions
Research Opportunities
Future research directions might productively focus on:
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Comprehensive physical property determination through experimental studies
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Exploration of potential biological activities, particularly in relation to other medium-chain fatty acids
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Investigation of ecological roles in plant defense mechanisms or pollinator attraction
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Development of analytical methods for routine detection and quantification in complex matrices
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Assessment of potential applications in flavor chemistry, fragrance development, or pharmaceutical research
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